molecular formula C4H5NS3 B13113341 3-Methylthiazolidine-2,4-dithione

3-Methylthiazolidine-2,4-dithione

Cat. No.: B13113341
M. Wt: 163.3 g/mol
InChI Key: IWHUHFKFCILDKG-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-2,4-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in its structure enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiazolidine-2,4-dithione typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in its structure, which make it highly reactive.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, which exhibit enhanced pharmacological properties .

Scientific Research Applications

3-Methylthiazolidine-2,4-dithione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylthiazolidine-2,4-dithione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, it can activate peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and metabolic processes .

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Shares a similar core structure but lacks the methyl group at the third position.

    Thiazolidin-4-one: Another related compound with a slightly different ring structure.

Uniqueness: 3-Methylthiazolidine-2,4-dithione is unique due to the presence of the methyl group at the third position, which enhances its reactivity and pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C4H5NS3

Molecular Weight

163.3 g/mol

IUPAC Name

3-methyl-1,3-thiazolidine-2,4-dithione

InChI

InChI=1S/C4H5NS3/c1-5-3(6)2-8-4(5)7/h2H2,1H3

InChI Key

IWHUHFKFCILDKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CSC1=S

Origin of Product

United States

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